molecular formula C20H22O4 B1194878 Dentatin CAS No. 22980-57-0

Dentatin

Cat. No.: B1194878
CAS No.: 22980-57-0
M. Wt: 326.4 g/mol
InChI Key: QBFYQVZGIDUNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dentatin is a member of coumarins. It has a role as a metabolite.

Scientific Research Applications

Efficacy Against Different Cancer Types

Research indicates that dentatin possesses broad-spectrum anticancer activity against several types of cancer. Below is a summary of its efficacy against specific cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism
Prostate CancerPC-3, LNCaP10-30Induction of apoptosis via mitochondrial pathway
Hepatocellular CarcinomaHepG220-40Apoptosis induction and ROS generation
Colon CancerHT-2915-25ROS-mediated apoptosis and inflammatory cytokine release
Breast CancerMCF-75-15Inhibition of cell growth and induction of apoptosis
Lung CancerA54912-22Cytotoxicity through ROS accumulation

Case Studies and Research Findings

  • Prostate Cancer : A study demonstrated that this compound significantly inhibited the growth of prostate cancer cell lines (PC-3 and LNCaP) while sparing normal prostate epithelial cells. The mechanism involved apoptosis induction via mitochondrial disruption and ROS generation .
  • Hepatocellular Carcinoma : Research indicated that this compound effectively induced apoptosis in HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer .
  • Colon Cancer : In HT-29 cells, this compound not only induced apoptosis but also triggered a release of inflammatory cytokines, which may enhance anticancer immunity .
  • Breast Cancer : this compound exhibited potent cytotoxicity against MCF-7 cells, with studies highlighting its ability to induce significant morphological changes indicative of apoptosis .
  • Combination Therapies : Recent findings suggest that combining this compound with hydroxypropyl-beta-cyclodextrin enhances its solubility and bioavailability, potentially improving its efficacy as an anticancer drug carrier system .

Properties

CAS No.

22980-57-0

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C20H22O4/c1-7-19(2,3)15-17-12(8-9-14(21)23-17)16(22-6)13-10-11-20(4,5)24-18(13)15/h7-11H,1H2,2-6H3

InChI Key

QBFYQVZGIDUNIY-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C

Key on ui other cas no.

22980-57-0

Synonyms

dentatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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